![molecular formula C24H21F3N2O3 B2963434 8-allyl-3-({4-[3-(trifluoromethyl)phenyl]piperazino}carbonyl)-2H-chromen-2-one CAS No. 728031-51-4](/img/structure/B2963434.png)

8-allyl-3-({4-[3-(trifluoromethyl)phenyl]piperazino}carbonyl)-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

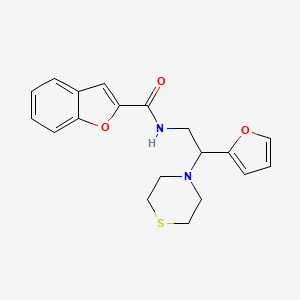

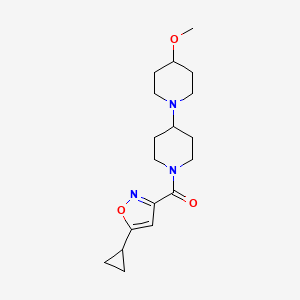

The compound “8-allyl-3-({4-[3-(trifluoromethyl)phenyl]piperazino}carbonyl)-2H-chromen-2-one” is a complex organic molecule. It contains an allyl group, a trifluoromethyl group, a phenyl group, a piperazino group, and a chromen-2-one group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The allyl group is a substituent with the structural formula −CH2−HC=CH2 . The trifluoromethyl group is a carbon bonded to three fluorine atoms . The phenyl group is a ring of six carbon atoms, and the piperazino group is a type of diamine .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the allyl group, the trifluoromethyl group, and the amide bond . For example, the allyl group is known to participate in reactions like allylic oxidations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the groups present in it. For example, the trifluoromethyl group is known to be quite electronegative, which could influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

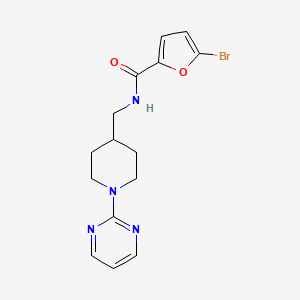

Synthesis and Anti-proliferative Properties : A study by Parveen et al. (2017) explored the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, demonstrating their anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. The compounds showed enhanced anti-proliferative activities, suggesting the potential of such structures in developing anticancer agents.

Microwave-Assisted Synthesis : Schmidt and Riemer (2015) detailed a microwave-promoted tandem Claisen rearrangement/Wittig olefination process to synthesize 8-allylated or prenylated coumarins, including 2H-chromen-2-ones Schmidt & Riemer, 2015. This method underscores the compound's versatility in chemical synthesis, offering a pathway to diverse chromene derivatives.

DNA Binding and Anticancer Activity : Research by Ahagh et al. (2019) on benzochromene derivatives demonstrated DNA binding capabilities and induced apoptosis in colorectal cancer cell lines. The study highlights the chromene derivative's potential in cancer therapy, particularly for colon cancer treatment.

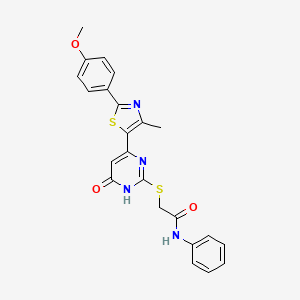

Chemical Synthesis and Material Science

Novel Synthesis Routes for Heterocycles : Badrey and Gomha (2012) explored the synthesis of novel triazines and triazepines from chromeno-pyrimidine precursors, showcasing potential anti-tumor agents Badrey & Gomha, 2012. These findings indicate the compound's utility in developing new chemotherapeutic families.

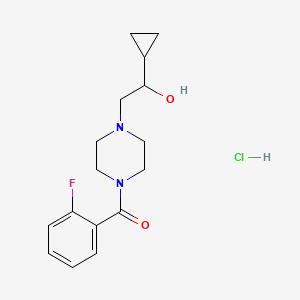

High-Performance Thermosets : Agag and Takeichi (2003) synthesized novel benzoxazine monomers containing allyl groups, leading to thermosets with excellent thermomechanical properties Agag & Takeichi, 2003. The research underscores the compound's application in material science, particularly in creating materials with high thermal stability and mechanical strength.

Eigenschaften

IUPAC Name |

8-prop-2-enyl-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N2O3/c1-2-5-16-6-3-7-17-14-20(23(31)32-21(16)17)22(30)29-12-10-28(11-13-29)19-9-4-8-18(15-19)24(25,26)27/h2-4,6-9,14-15H,1,5,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKBADBDVQGMRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2963353.png)

![2-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2963358.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2963360.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2963362.png)

![6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2963363.png)

![(3-(1H-tetrazol-1-yl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2963365.png)

![Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2963370.png)